molecular formula C9H15NO3 B1334976 1-Butyl-5-oxopyrrolidine-3-carboxylic acid CAS No. 43094-86-6

1-Butyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1334976
CAS No.: 43094-86-6
M. Wt: 185.22 g/mol
InChI Key: LLPSQGIRADJCIU-UHFFFAOYSA-N
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Description

1-Butyl-5-oxopyrrolidine-3-carboxylic acid is an organic compound with the molecular formula C9H15NO3 It is a derivative of pyrrolidine, a five-membered lactam ring, substituted with a butyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-5-oxopyrrolidine-3-carboxylic acid typically involves the reaction of pyrrolidine derivatives with butylating agents under controlled conditions. One common method includes the use of butyl bromide in the presence of a base such as sodium hydride to introduce the butyl group. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to achieve high purity and minimize by-products. The use of automated systems allows for precise control over reaction parameters, ensuring consistent quality in large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the butyl group or the carboxylic acid moiety, leading to the formation of esters, amides, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Esters, amides.

Scientific Research Applications

1-Butyl-5-oxopyrrolidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-butyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The specific pathways involved depend on the functional groups present and the nature of the interactions with the target molecules.

Comparison with Similar Compounds

    1-tert-Butyl-5-oxopyrrolidine-3-carboxylic acid: Similar structure but with a tert-butyl group instead of a butyl group.

    1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid: Contains an isobutyl group, leading to different steric and electronic properties.

    N-Butyl-2-pyrrolidone: A related compound with a different substitution pattern on the pyrrolidine ring.

Uniqueness: 1-Butyl-5-oxopyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

1-butyl-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-2-3-4-10-6-7(9(12)13)5-8(10)11/h7H,2-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPSQGIRADJCIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10962887
Record name 1-Butyl-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43094-86-6
Record name 1-Butyl-5-oxopyrrolidine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43094-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butyl-5-oxopyrrolidine-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043094866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butyl-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-butyl-5-oxopyrrolidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.968
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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